(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid
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Overview
Description
“(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” is a chemical compound with the molecular formula C8H11N3O2 . It has a molecular weight of 181.19 g/mol . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” has been reported in the literature. For instance, 2-amino-4,6-dimethoxypyrimidine (ADMP), an important intermediate for the synthesis of sulfonylurea herbicides, has been prepared by cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP) .Molecular Structure Analysis
The InChI code for “(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” is 1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) . The Canonical SMILES is CC1=C(C(=NC(=N1)N)C)CC(=O)O .Physical And Chemical Properties Analysis
“(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid” has a molecular weight of 181.19 g/mol . It has a topological polar surface area of 89.1 Ų . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It has 2 rotatable bonds .Scientific Research Applications
β-Glucuronidase Inhibitors
2-Aminopyrimidine derivatives, synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines, have been evaluated as β-Glucuronidase inhibitors . This is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
Inhibitory Effects on Immune-Activated Nitric Oxide Production
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines have shown inhibitory effects on immune-activated nitric oxide production . This could have potential applications in the treatment of diseases where the immune response is overactive.
Antiviral Applications
2-Amino-4,6-dichloropyrimidine has been found to inhibit the replication of a broad range of viruses such as members of the Herpes, Picorna, and Pox groups . It prevents the maturation of viral particles as viral proteins synthesized in the presence of this compound were not assembled into new virions .
Dihydrofolate Reductase (DHFR) Inhibitors
Pyrimidine derivatives act as dihydrofolate reductase (DHFR) inhibitors . DHFR is a critical enzyme in the folate pathway and is a target for a variety of chemotherapeutic drugs.
Anti-HIV Applications
Pyrimidine derivatives have shown anti-HIV activities . They could potentially be used in the development of new antiretroviral drugs.
Anti-Adenovirus Applications
Pyrimidine derivatives have shown anti-adenovirus activities . They could potentially be used in the treatment of adenovirus infections.
Future Directions
properties
IUPAC Name |
2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-4-6(3-7(12)13)5(2)11-8(9)10-4/h3H2,1-2H3,(H,12,13)(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMVDEYWTMKUNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649759 |
Source
|
Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933687-60-6 |
Source
|
Record name | (2-Amino-4,6-dimethylpyrimidin-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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